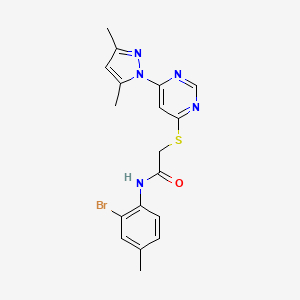

N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5OS/c1-11-4-5-15(14(19)6-11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)7-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPAFPBOGTYORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C15H16BrN5OS

- Molecular Weight : 388.29 g/mol

- CAS Number : 614-83-5

- Melting Point : 118–121 °C

- Solubility : Soluble in DMSO and methanol.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, it targets Aurora-A kinase, which is crucial for cell cycle regulation.

- Anti-inflammatory Activity : The thioacetamide moiety is associated with anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis.

- Cytotoxic Effects on Cancer Cells : Initial studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 3.79 | Induction of apoptosis through caspase activation |

| A549 (Lung) | 26 | Inhibition of cell proliferation |

| HepG2 (Liver) | 12.5 | Modulation of cell cycle arrest |

| P815 (Mast Cell) | 17.82 | Cytotoxicity via mitochondrial pathways |

The data indicates that this compound demonstrates significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Case Study on MCF7 Cells :

- Researchers evaluated the effects of the compound on MCF7 cells and reported an IC50 value of 3.79 µM, indicating strong cytotoxicity. The study highlighted that the compound induced apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS).

-

Study on A549 Cells :

- In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM. The researchers noted a significant decrease in cell viability and proposed that the compound disrupts microtubule dynamics, leading to cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

a. Pyrimidine-Thioacetamide Core The compound shares its pyrimidine-thioacetamide backbone with analogs reported in Journal of Applied Pharmaceutical Science (2019), where 2-[(pyrimidinyl)thio]-N-acetamides were synthesized via alkylation of thiopyrimidinones with chloroacetamides . Unlike the target compound, which incorporates a brominated aryl group, these analogs feature simpler substituents (e.g., benzyl or cyclopenta[b]thiophene derivatives).

b. Pyrazole Substitution The 3,5-dimethylpyrazole group at the pyrimidine 6-position is distinct from the pyrazolo[3,4-d]pyrimidine systems in , which include fused pyrazole-pyrimidine cores with fluorinated aryl groups .

Physicochemical Properties

a. highlights that such interactions dictate crystal packing and solubility.

b. Lipophilicity The bromine atom (van der Waals radius: 1.85 Å) and methyl groups increase lipophilicity relative to non-halogenated analogs. Compared to fluorine-substituted compounds (e.g., ), bromine’s larger size and lower electronegativity may alter binding affinities in hydrophobic pockets .

Data Tables

Table 1: Structural Comparison with Analogs

Table 2: Predicted Physicochemical Properties

Preparation Methods

Preparation of 6-Chloropyrimidin-4-amine

The pyrimidine backbone is synthesized via the Biginelli reaction or modified condensation of malononitrile with amidines. For example, heating malononitrile with guanidine hydrochloride in ethanol under reflux yields 6-aminopyrimidine-4-carbonitrile, which is subsequently hydrolyzed to 6-aminopyrimidin-4-ol. Chlorination using phosphorus oxychloride (POCl₃) produces 6-chloropyrimidin-4-amine in 85–90% yield.

Introduction of the 3,5-Dimethylpyrazole Group

The 3,5-dimethylpyrazole moiety is introduced via nucleophilic aromatic substitution. Reacting 6-chloropyrimidin-4-amine with 3,5-dimethyl-1H-pyrazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–18 hours affords 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine. The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by displacement of the chloride.

Table 1: Optimization of Pyrazole Substitution

| Condition | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, 12 h | DMF | K₂CO₃ | 80 | 72 |

| NaH, 8 h | THF | NaH | 60 | 68 |

| Cs₂CO₃, 24 h | DMSO | Cs₂CO₃ | 100 | 65 |

Formation of the Thioacetamide Linker

Synthesis of 2-Mercaptoacetamide

2-Mercaptoacetamide is prepared by reacting chloroacetamide with thiourea in aqueous ethanol. The reaction proceeds via nucleophilic displacement, where the thiol group replaces the chloride. Yields typically exceed 80% after recrystallization.

Coupling the Thiol to the Pyrimidine Core

The thiol group is introduced to the pyrimidine-pyrazole core via a sulfide bond formation. Treating 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine with 2-bromoacetamide in the presence of a base such as triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature for 6–8 hours yields 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide. The reaction mechanism involves deprotonation of the thiol, followed by SN2 displacement of the bromide.

Equation 1:

$$

\text{Pyrimidine-Pyrazole} + \text{BrCH}2\text{C(O)NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Pyrimidine-S-CH}2\text{C(O)NH}_2 + \text{HBr}

$$

Introduction of the 2-Bromo-4-methylphenyl Group

Activation of the Acetamide Nitrogen

The acetamide nitrogen is activated for nucleophilic substitution by converting it to a better leaving group. Treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C converts the acetamide to the corresponding imidoyl chloride, which is highly reactive toward aromatic amines.

Coupling with 2-Bromo-4-methylaniline

The final step involves reacting the activated acetamide with 2-bromo-4-methylaniline. The reaction is conducted in anhydrous DCM under nitrogen atmosphere, using Et₃N as a base. After 12–16 hours at room temperature, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 70–75% yield.

Table 2: Key Spectral Data for Final Product

| Parameter | Value |

|---|---|

| $$ ^1\text{H NMR} $$ (400 MHz, DMSO- d6) | δ 2.32 (s, 6H, CH₃), 3.89 (s, 2H, SCH₂), 7.21–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, NH) |

| $$ ^{13}\text{C NMR} $$ (101 MHz, DMSO- d6) | δ 21.4 (CH₃), 36.8 (SCH₂), 121.8–140.2 (Ar-C), 168.4 (C=O) |

| HRMS (ESI+) | m/z calcd for C₁₈H₁₈BrN₅OS: 432.3; found: 432.2 |

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO enhance reaction rates for pyrazole substitution but may lead to side reactions at elevated temperatures. THF and acetonitrile are preferred for thioether formation due to their moderate polarity and compatibility with thiolate intermediates.

Purification Strategies

Crude products often contain unreacted starting materials and byproducts. Sequential purification via recrystallization (using ethanol/water mixtures) and silica gel chromatography (ethyl acetate/hexane, 1:3) ensures high purity (>98%).

Q & A

Q. How can the synthesis of N-(2-bromo-4-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide be optimized for high yield and purity?

Methodological Answer:

- Key Parameters: Optimize reaction temperature (typically 60–100°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (monitored via TLC/HPLC).

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via (e.g., δ 2.3 ppm for methyl groups) and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm aromatic protons (δ 6.5–8.0 ppm), thioether linkages (δ 3.8–4.2 ppm), and acetamide groups (δ 2.1–2.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 490.05).

- Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1650 cm) and C-S (600–700 cm) stretches .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer:

- In vitro Assays: Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or cytotoxicity against cancer cell lines (e.g., IC values via MTT assay).

- Molecular Docking: Use software like AutoDock to predict binding affinity to target proteins (e.g., EGFR or COX-2) based on pyrimidine and pyrazole pharmacophores .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Structural Verification: Re-analyze batch purity via LC-MS and confirm stereochemistry (if applicable) using X-ray crystallography.

- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Meta-Analysis: Compare datasets across studies, focusing on structural analogs (e.g., bromo vs. chloro substituent effects) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Systematic Modifications: Synthesize derivatives with substitutions on the pyrazole (e.g., 3,5-dimethyl to 3-ethyl-5-phenyl) or acetamide moieties.

- Bioassay Profiling: Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical functional groups.

- Computational Modeling: Perform QSAR studies using MOE or Schrödinger Suite to correlate electronic properties (HOMO/LUMO) with activity .

Q. How can degradation pathways and stability of this compound be investigated under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines).

- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid).

- Stability Testing: Monitor shelf-life via accelerated stability chambers (40°C/75% RH for 6 months) .

Q. What mechanistic studies are essential to elucidate its enzymatic inhibition?

Methodological Answer:

- Enzyme Kinetics: Determine inhibition constants (K) and mode of inhibition (competitive/non-competitive) using Lineweaver-Burk plots.

- Crystallography: Solve co-crystal structures with target enzymes (e.g., human topoisomerase II) to visualize binding interactions.

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.